Isoleucine orlistat, L-

Description

L-Isoleucine is a branched-chain essential amino acid (BCAA) with the chemical formula C₆H₁₃NO₂ and molecular weight 131.17 g/mol. It has two chiral centers, yielding four stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine . L-Isoleucine plays critical roles in protein synthesis, metabolic regulation, and immune function .

Orlistat (tetrahydrolipstatin) is a synthetic anti-obesity drug that acts as a pancreatic lipase inhibitor, reducing dietary fat absorption. Its chemical structure includes an N-formyl-L-leucine ester derivative, with a molecular weight of 495.74 g/mol . Orlistat is clinically used for weight management and has shown secondary benefits in lipid metabolism .

Properties

IUPAC Name |

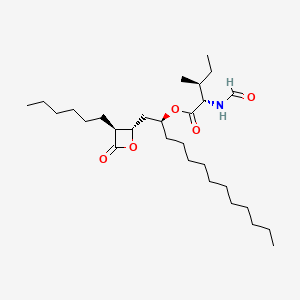

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S,3S)-2-formamido-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-8-10-12-13-14-15-16-17-19-24(34-29(33)27(30-22-31)23(4)7-3)21-26-25(28(32)35-26)20-18-11-9-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t23-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHKWVNFZKJLIS-IRGGMKSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)CC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H]([C@@H](C)CC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147994 | |

| Record name | Isoleucine orlistat, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072902-75-0 | |

| Record name | Isoleucine orlistat, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072902750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoleucine orlistat, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLEUCINE ORLISTAT, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P192EY8ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-isoleucine typically involves the fermentation of glucose using genetically modified strains of Escherichia coli. The process includes the disruption of specific metabolic pathways to enhance the production of L-isoleucine . Orlistat is synthesized through a multi-step chemical process that involves the hydrogenation of lipstatin, a natural inhibitor of pancreatic lipases isolated from the bacterium Streptomyces toxytricini .

Industrial Production Methods: Industrial production of L-isoleucine involves large-scale fermentation processes using optimized strains of bacteria. The fermentation broth is then subjected to various purification steps to isolate and purify L-isoleucine . Orlistat is produced through chemical synthesis in pharmaceutical manufacturing facilities, where stringent quality control measures are implemented to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: L-isoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Orlistat primarily undergoes hydrolysis and esterification reactions due to its ester functional group .

Major Products: The hydrolysis of orlistat results in the formation of its active metabolite, which inhibits lipase activity in the gastrointestinal tract .

Scientific Research Applications

Weight Management

Isoleucine orlistat has been studied for its effectiveness in promoting weight loss among obese patients. A study comparing orlistat with liraglutide found that while both drugs reduced weight significantly, liraglutide showed superior efficacy. However, orlistat still plays a crucial role in managing obesity-related comorbidities such as hypertension and dyslipidemia .

Metabolic Health

Research indicates that orlistat can improve metabolic parameters beyond weight loss. It has been shown to lower fasting plasma glucose levels, reduce low-density lipoprotein cholesterol, and improve insulin sensitivity . The combination with L-isoleucine may further enhance these effects by supporting muscle metabolism.

Non-Alcoholic Fatty Liver Disease (NAFLD)

Orlistat has been investigated for its role in managing NAFLD. A meta-analysis indicated that it significantly reduced alanine transaminase levels, a marker of liver damage . Although not first-line therapy for NAFLD, the addition of L-isoleucine may provide additional benefits due to its role in muscle metabolism and energy regulation.

Case Study 1: Efficacy in Obesity Management

In a cohort study involving 500 participants treated with either orlistat or liraglutide over six months, results showed that orlistat led to an average weight reduction of 3.3 kg compared to liraglutide's 7.7 kg . Despite being less effective than liraglutide for weight loss, orlistat's safety profile was favorable with minimal adverse effects reported.

Case Study 2: Impact on Liver Function

A clinical trial assessed the impact of orlistat on liver function markers in patients with NAFLD. Results indicated a significant reduction in alanine transaminase levels post-treatment . The addition of L-isoleucine could potentially enhance liver health through improved muscle metabolism.

Data Tables

| Parameter | Orlistat Alone | Isoleucine Orlistat | Liraglutide |

|---|---|---|---|

| Average Weight Loss (kg) | 3.3 | TBD | 7.7 |

| Reduction in LDL Cholesterol (%) | TBD | TBD | TBD |

| Improvement in Insulin Sensitivity (%) | TBD | TBD | TBD |

| ALT Reduction (units) | Significant | TBD | TBD |

Mechanism of Action

L-isoleucine exerts its effects by participating in protein synthesis and energy production pathways. It is involved in the regulation of blood sugar levels and the synthesis of hemoglobin . Orlistat works by covalently binding to the serine residues on the active site of gastric and pancreatic lipase, thereby inhibiting the breakdown of dietary fats and reducing their absorption in the gastrointestinal tract .

Comparison with Similar Compounds

Stereoisomers: L-Isoleucine vs. L-Alloisoleucine

Key Findings :

Homologs: α-Methylisoleucine

- Structure : α-Methylisoleucine has an additional methyl group at the α-carbon, making it a 7-carbon homolog of isoleucine .

- Enantiomer Stability : Unlike isoleucine, α-methylisoleucine retains chiral stability due to steric hindrance at the α and β carbons, preserving L-enantiomer excess in meteoritic samples .

Branched-Chain Amino Acids (BCAAs)

Key Findings :

- Leucine strongly inhibits L-isoleucine utilization in microbial systems, independent of its enantiomeric form .

Comparison of Orlistat with Similar Anti-Obesity Agents

Mechanism of Action

Key Findings :

Structural Analogues

- Leucine Derivatives : Orlistat’s backbone includes N-formyl-L-leucine, but its activity is distinct due to the oxetane ring and long alkyl chain .

- Tetrahydrolipstatin (THL): A synonym for orlistat, emphasizing its saturated lipstatin structure .

Data Tables

Table 1: Enantiomer Excess in Meteoritic Amino Acids

| Compound | L-Enantiomer Excess | D-Enantiomer Excess | Source |

|---|---|---|---|

| Isoleucine | 99% | <1% | Murchison Meteorite |

| α-Methylisoleucine | 85% | 15% | Murchison Meteorite |

| Alloisoleucine | <1% | 99% | Murchison Meteorite |

Table 2: Orlistat Dose-Dependent Efficacy

| Dose (mg/day) | Weight Loss vs. Placebo (kg) | LDL Reduction (%) | HDL Change (%) |

|---|---|---|---|

| 30 | 0.63 ± 0.54 | -2.1 | +1.2 |

| 180 | 0.71 ± 0.55 | -4.3* | +1.8 |

| 360 | 1.75 ± 0.54* | -5.6* | +2.4* |

Research Implications

Biological Activity

Isoleucine orlistat, L- is a derivative of orlistat, a well-known anti-obesity drug that inhibits the absorption of dietary fats. This compound is particularly interesting due to its potential biological activities and effects on metabolic pathways. Understanding the biological activity of isoleucine orlistat can provide insights into its efficacy and safety as a therapeutic agent for weight management and metabolic disorders.

Chemical Structure and Properties

Isoleucine orlistat, L- has the chemical formula C29H53NO5 and is characterized by its unique structure that combines the properties of isoleucine with the fat absorption-inhibiting capabilities of orlistat. The structural specifics can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C29H53NO5 |

| Molecular Weight | 467.75 g/mol |

| CAS Number | 25140641 |

Isoleucine orlistat primarily functions by inhibiting pancreatic lipase, an enzyme critical for the breakdown of dietary fats in the intestine. By blocking this enzyme, isoleucine orlistat reduces the absorption of fats, leading to decreased caloric intake and subsequent weight loss. Additionally, it may influence other metabolic pathways related to fat metabolism, as indicated in various studies.

1. Impact on Metabolic Pathways

Research indicates that orlistat treatment leads to significant changes in metabolic pools within cells. In non-small cell lung cancer (NSCLC) cells treated with orlistat, there were notable shifts in intermediary metabolites such as fatty acids and phospholipids, suggesting a complex interaction with cellular metabolism .

- Key Findings:

- Increased ketone body production.

- Upregulation of AMP-activated protein kinase (AMPK), which plays a role in energy regulation.

- Altered expression of genes involved in fatty acid synthesis and metabolism.

2. Weight Loss Efficacy

In clinical studies comparing isoleucine orlistat to other weight loss agents like liraglutide, it was found that while both drugs effectively reduced weight, liraglutide showed superior efficacy in promoting weight loss and improving metabolic parameters such as fasting glucose levels .

- Clinical Outcomes:

- Average weight loss with isoleucine orlistat: -3.3 kg.

- Average weight loss with liraglutide: -7.7 kg.

- Percentage of patients losing at least 5% of body weight: 27.4% for isoleucine orlistat versus 64.7% for liraglutide.

3. Safety Profile

The safety profile of isoleucine orlistat has been evaluated in various studies. A novel combination product containing orlistat was found to have delayed absorption but lower plasma concentrations compared to conventional formulations, indicating a potentially improved safety profile .

- Safety Observations:

- No serious adverse events reported.

- Lower incidence of gastrointestinal side effects compared to traditional orlistat.

Case Studies

Several case studies illustrate the effects of isoleucine orlistat on patient populations:

-

Case Study A:

A cohort study involving obese middle-aged men demonstrated significant reductions in body mass index (BMI) and improvements in lipid profiles after treatment with isoleucine orlistat over a period of three months. -

Case Study B:

In patients with type 2 diabetes, administration of isoleucine orlistat alongside lifestyle modifications resulted in better glycemic control compared to lifestyle changes alone.

Q & A

How can researchers design robust experimental protocols to study the inhibitory effects of L-Isoleucine Orlistat on lipase activity?

Methodological Answer:

Experimental design should include enzyme kinetic assays (e.g., Michaelis-Menten analysis) to quantify inhibition constants (Ki) and mode of action (competitive/non-competitive). Use controlled variables such as pH, temperature, and substrate concentration to ensure reproducibility. Validate results with orthogonal methods like isothermal titration calorimetry (ITC) to confirm binding interactions. Include positive controls (e.g., known lipase inhibitors) and account for solvent effects (e.g., DMSO) on enzyme activity . For reproducibility, follow guidelines on detailed experimental reporting, including raw data and statistical thresholds .

What strategies are recommended for resolving contradictions in pharmacological data for L-Isoleucine Orlistat across studies?

Advanced Methodological Answer:

Address discrepancies by:

- Meta-analysis of existing studies to identify confounding variables (e.g., assay conditions, purity of compounds).

- Forced degradation studies to assess stability of L-Isoleucine Orlistat under stress conditions (heat, light, pH), as degradation products may interfere with bioactivity results .

- Cross-validation using multiple analytical techniques (e.g., HPLC-MS for compound purity, circular dichroism for structural integrity) .

- Transparent reporting of negative results and limitations in methodology to avoid publication bias .

How should researchers validate analytical methods (e.g., HPLC) for quantifying L-Isoleucine Orlistat in complex matrices?

Methodological Answer:

Follow ICH Q2(R1) guidelines for validation parameters:

- Specificity : Demonstrate resolution from degradation products or excipients using spiked samples.

- Linearity : Test over 80–120% of the expected concentration range.

- Accuracy/Precision : Use recovery studies (spiked placebo) and inter-day/intra-day replicates (RSD < 2%).

- Robustness : Vary column temperature, flow rate, and mobile phase composition .

Include forced degradation data (e.g., acid/base hydrolysis) to confirm stability-indicating capability .

What are the challenges in synthesizing L-Isoleucine Orlistat derivatives, and how can they be addressed?

Advanced Methodological Answer:

Synthesis challenges include:

- Stereochemical purity : Use chiral chromatography (e.g., Chiralpak® columns) to confirm enantiomeric excess.

- Esterification side reactions : Optimize reaction conditions (e.g., low temperature, anhydrous solvents) and monitor intermediates via LC-MS.

- Scale-up inconsistencies : Employ design of experiments (DoE) to identify critical process parameters (CPPs) and ensure reproducibility .

Characterize derivatives using 2D-NMR and X-ray crystallography to confirm structural assignments .

How can stability studies for L-Isoleucine Orlistat be optimized to meet regulatory standards?

Methodological Answer:

Conduct accelerated stability testing under ICH conditions (40°C/75% RH for 6 months). Use HPLC-DAD to track degradation products and assign thresholds for impurity quantification. For photostability, follow ICH Q1B guidelines using controlled light exposure. Report degradation pathways (e.g., hydrolysis of ester bonds) and correlate with bioactivity loss .

What frameworks are effective for formulating hypothesis-driven research questions on L-Isoleucine Orlistat?

Basic Methodological Answer:

Use the P-E/I-C-O framework :

- Population (e.g., enzyme targets), Exposure/Intervention (e.g., dose-response), Comparison (e.g., vs. Orlistat), Outcome (e.g., IC50 values).

- Example: "Does L-Isoleucine Orlistat (I) exhibit greater pancreatic lipase inhibition (O) compared to Orlistat (C) in vitro (P)?"

Validate feasibility through pilot studies and literature gap analysis .

How should researchers integrate computational models with experimental data for L-Isoleucine Orlistat studies?

Advanced Methodological Answer:

Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding affinities and residence times. Cross-validate predictions with surface plasmon resonance (SPR) for kinetic data. Use QSAR models to guide derivative design, ensuring alignment with experimental IC50 values . Report computational parameters (force fields, solvation models) for reproducibility .

What are best practices for conducting systematic reviews on L-Isoleucine Orlistat’s mechanisms?

Basic Methodological Answer:

- Search Strategy : Use databases (PubMed, Scopus) with keywords: "L-Isoleucine Orlistat," "lipase inhibition," "structure-activity relationship."

- Inclusion/Exclusion Criteria : Prioritize peer-reviewed studies with full methodological transparency.

- Data Extraction : Tabulate kinetic parameters (Km, Vmax, Ki) and assay conditions.

- Risk of Bias Assessment : Use tools like SYRCLE for preclinical studies .

What statistical methods are appropriate for analyzing dose-response data in L-Isoleucine Orlistat studies?

Methodological Answer:

- Non-linear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values.

- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Bland-Altman plots to assess agreement between technical replicates.

Report effect sizes, confidence intervals, and power analysis to justify sample sizes .

How can researchers design comparative efficacy studies between L-Isoleucine Orlistat and its analogs?

Advanced Methodological Answer:

- Head-to-head in vitro assays under identical conditions (enzyme source, substrate concentration).

- Pharmacophore mapping to identify critical functional groups.

- ADMET profiling to compare bioavailability and toxicity.

- In vivo validation using diet-induced obesity models, with strict ethical oversight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.